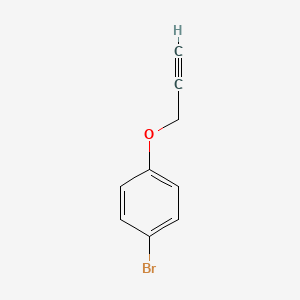

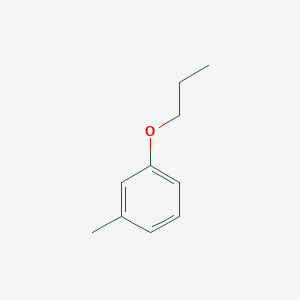

![molecular formula C14H9F3N2 B3031491 2-[3-(三氟甲基)苯基]-1H-苯并咪唑 CAS No. 400073-80-5](/img/structure/B3031491.png)

2-[3-(三氟甲基)苯基]-1H-苯并咪唑

描述

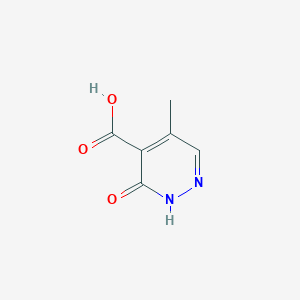

2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole is a compound that belongs to the benzimidazole class, which is characterized by a fusion of benzene and imidazole rings. This particular derivative is further modified with a trifluoromethyl group attached to the phenyl ring, which can significantly alter its chemical and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those with trifluoromethyl groups, can be achieved through various methods. One approach involves the condensation of o-phenylenediamine derivatives with aromatic aldehydes in the presence of trifluoroacetic acid as a catalyst, which allows for the formation of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles at room temperature in aqueous media . Another method includes the condensation of diamines or amino(thio)phenols with in situ generated CF3CN, leading to the formation of 2-trifluoromethyl benzimidazoles . Additionally, the one-pot synthesis of 2-trifluoromethyl substituted benzimidazoles has been reported using trifluoroacetic acid and difluoroacetic acid with commercially available o-phenylenediamines .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex and is often studied using X-ray crystallography. For instance, the crystal structure of a related compound, 2-trifluoromethyl-1-[(2'-1H-tetrazle-5-yl-biphenyl-4-yl) methyl]-benzimidazole, has been determined, revealing intermolecular hydrogen bonds between the N and H atoms of intermolecular benzimidazole and tetrazole groups . Another study reported the crystal structure of 1-{2-Phenyl-2-[4-(trifluoromethyl)benzyloxy]ethyl}-1H-benzimidazole, showing the orientation of the planar benzimidazole ring system with respect to the phenyl/trifluoromethylbenzene rings .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. For example, they can be used as ligands in complexes that catalyze the oxidation of alcohols and the synthesis of 1,2-substituted benzimidazoles . The antiproliferative properties of some benzimidazole derivatives have been evaluated, indicating that the presence of certain functional groups can influence their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The introduction of a trifluoromethyl group can affect the compound's electron distribution, acidity, and lipophilicity, which in turn can impact its pharmacological properties. The absorption and fluorescence spectra of these compounds can vary depending on the structure of the 2-aryl group, with some exhibiting blue-green fluorescence in dilute solutions .

科学研究应用

合成和抗菌评估

- 合成和抗菌活性:2-[3-(三氟甲基)苯基]-1H-苯并咪唑及其衍生物已被合成并评估了抗菌活性。这些化合物表现出显着的抗菌和抗真菌特性,与氯霉素、诺氟沙星和氟康唑等一些参考药物相当甚至更强 (Vora & Vyas, 2019); (Zhang et al., 2014)。

对原生动物和线虫的生物活性

- 对原生动物和线虫的活性:该化合物的衍生物对贾第鞭毛虫、溶组织内阿米巴、阴道毛滴虫和墨西哥利什曼原虫等原生动物寄生虫表现出纳摩级的活性。它们对线虫旋毛虫也有效,化合物表现出理想的体外和体内抗寄生虫活性 (Hernández‐Luis et al., 2010)。

抗癌特性

- 抗癌剂合成和结合研究:2-[3-(三氟甲基)苯基]-1H-苯并咪唑的某些衍生物已显示出作为抗癌剂的潜力。这些化合物抑制癌细胞系的生长,并表现出与转运蛋白(如人血清白蛋白)的结合特性,这对其有效性至关重要 (Kalalbandi & Seetharamappa, 2015); (Thimmegowda et al., 2008)。

药物化学

- 合成和药理活性:各种 2-[3-(三氟甲基)苯基]-1H-苯并咪唑衍生物的合成已因其在药物化学中的潜力而得到探索,包括其镇痛和抗血小板活性,以及它们对糖原磷酸化酶和二肽基肽酶-4 等酶的抑制作用 (Zhukovskaya et al., 2018)。

缓蚀

- 在工业应用中的缓蚀:苯并咪唑衍生物,包括带有三氟甲基的衍生物,已被研究其在抑制腐蚀方面的有效性,特别是酸性环境中的低碳钢。这些研究对于工业应用至关重要,在工业应用中耐腐蚀性至关重要 (Yadav et al., 2013)。

安全和危害

While specific safety and hazard information for “2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole” is not available, similar compounds like 4-Chloro-3-(trifluoromethyl)phenyl isocyanate are considered hazardous. They are harmful if swallowed, cause skin irritation, may cause an allergic skin reaction, cause serious eye damage, and are fatal if inhaled .

未来方向

作用机制

Target of Action

Compounds with a trifluoromethyl group have been found to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .

Mode of Action

It is known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate, which allows for key hydrogen bonding interactions with proteins .

Biochemical Pathways

It is known that fluorinated drugs can be involved in a variety of biochemical pathways, including those related to the degradation of drugs .

Result of Action

It is known that fluorinated drugs can have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that trifluoromethyl compounds can be volatile and may be mobile in the environment .

属性

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2/c15-14(16,17)10-5-3-4-9(8-10)13-18-11-6-1-2-7-12(11)19-13/h1-8H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOLNBHTSVLAJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347442 | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

400073-80-5 | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

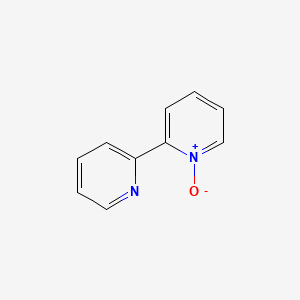

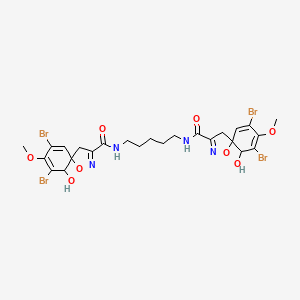

![4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B3031415.png)